Cas no 1279210-58-0 (3-(6-Bromo-4-oxoquinolin-1(4H)-yl)propanoic acid)
3-(6-Bromo-4-oxoquinolin-1(4H)-yl)propanoic acid Chemical and Physical Properties
Names and Identifiers
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- 3-(6-Bromo-4-oxoquinolin-1(4H)-yl)propanoicacid
- 3-(6-Bromo-4-oxoquinolin-1(4H)-yl)propanoic acid
- SB69162
- 3-(6-Bromo-4-oxo-4H-quinolin-1-yl)-propionic acid
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- Inchi: 1S/C12H10BrNO3/c13-8-1-2-10-9(7-8)11(15)3-5-14(10)6-4-12(16)17/h1-3,5,7H,4,6H2,(H,16,17)
- InChI Key: FRIDAVKMCMAUPZ-UHFFFAOYSA-N
- SMILES: BrC1C=CC2=C(C=1)C(C=CN2CCC(=O)O)=O
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 17
- Rotatable Bond Count: 3
- Complexity: 356
- XLogP3: 1.9
- Topological Polar Surface Area: 57.6
3-(6-Bromo-4-oxoquinolin-1(4H)-yl)propanoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM492414-1g |
3-(6-Bromo-4-oxoquinolin-1(4H)-yl)propanoicacid |
1279210-58-0 | 97% | 1g |
$*** | 2023-03-29 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1665493-1g |
3-(6-Bromo-4-oxoquinolin-1(4H)-yl)propanoic acid |
1279210-58-0 | 98% | 1g |
¥4603.00 | 2024-08-09 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1665493-5g |
3-(6-Bromo-4-oxoquinolin-1(4H)-yl)propanoic acid |
1279210-58-0 | 98% | 5g |
¥12348.00 | 2024-08-09 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1665493-10g |
3-(6-Bromo-4-oxoquinolin-1(4H)-yl)propanoic acid |
1279210-58-0 | 98% | 10g |
¥17408.00 | 2024-08-09 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD609374-1g |
3-(6-Bromo-4-oxoquinolin-1(4H)-yl)propanoic acid |
1279210-58-0 | 97% | 1g |
¥2541.0 | 2023-04-03 |
3-(6-Bromo-4-oxoquinolin-1(4H)-yl)propanoic acid Related Literature
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
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Yaling Zhang,Chunhui Dai,Shiwei Zhou,Bin Liu Chem. Commun., 2018,54, 10092-10095
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
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Xiaotong Feng,Lei Bian,Jie Ma,Lei Zhou,Xiayan Wang,Guangsheng Guo,Qiaosheng Pu Chem. Commun., 2019,55, 3963-3966
Additional information on 3-(6-Bromo-4-oxoquinolin-1(4H)-yl)propanoic acid
3-(6-Bromo-4-Oxoquinolin-1(4H)-yl)Propanoic Acid: A Comprehensive Overview
3-(6-Bromo-4-Oxoquinolin-1(4H)-yl)Propanoic Acid, identified by the CAS No. 1279210-58-0, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound belongs to the class of quinoline derivatives, which have been extensively studied for their diverse biological activities and potential applications in drug development. The structure of this compound features a quinoline ring system with a bromine substituent at the 6-position and an oxo group at the 4-position, along with a propanoic acid side chain attached to the 1-position of the quinoline ring.
The synthesis of 3-(6-Bromo-4-Oxoquinolin-1(4H)-yl)Propanoic Acid typically involves multi-step organic reactions, including nucleophilic substitutions, oxidations, and cyclizations. Recent advancements in synthetic methodologies have enabled researchers to optimize the synthesis process, improving both yield and purity. For instance, a study published in Organic Process Research & Development demonstrated a novel approach utilizing microwave-assisted synthesis to expedite the formation of the quinoline core structure.
The biological activity of CAS No. 1279210-58-0 has been a focal point of numerous studies. Research indicates that this compound exhibits potent anti-inflammatory and antioxidant properties, making it a promising candidate for therapeutic applications. A recent investigation conducted by scientists at the University of California revealed that the compound effectively inhibits COX-2 enzyme activity, a key target in inflammation-related diseases such as arthritis and cancer.
In addition to its pharmacological potential, 3-(6-Bromo-4-Oxoquinolin-1(4H)-yl)Propanoic Acid has shown remarkable photocatalytic properties. Studies published in Nature Communications highlight its ability to act as an efficient photocatalyst in organic transformations under visible light irradiation. This discovery opens new avenues for its application in green chemistry and sustainable chemical processes.
The structural versatility of this compound also lends itself to applications in materials science. Researchers at MIT have explored its use as a building block for constructing advanced materials with tailored electronic properties. The incorporation of bromine and oxo groups into the quinoline framework enhances its electronic conductivity, making it suitable for applications in organic electronics.
From an environmental standpoint, understanding the ecotoxicological profile of CAS No. 1279210-58-0 is crucial for its safe handling and disposal. Recent toxicity studies conducted by the European Chemicals Agency (ECHA) indicate that while the compound exhibits low acute toxicity, long-term exposure may pose risks to aquatic organisms. These findings underscore the importance of implementing stringent safety protocols during its production and use.
In conclusion, 3-(6-Bromo-4-Oxoquinolin-1(4H)-yl)Propanoic Acid, with its unique chemical structure and multifaceted properties, continues to be a subject of intense research across various disciplines. Its potential applications span from drug discovery to advanced materials development, positioning it as a valuable asset in modern chemical innovation.
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